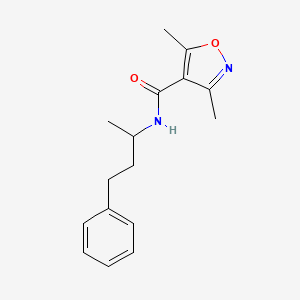

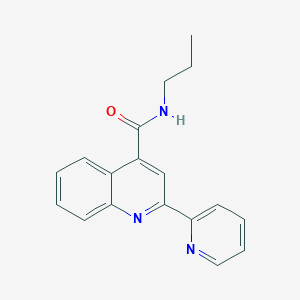

![molecular formula C21H26N2OS B4619276 N-环己基-2-[(4-异丙基苄亚胺基)]-3-噻吩甲酰胺](/img/structure/B4619276.png)

N-环己基-2-[(4-异丙基苄亚胺基)]-3-噻吩甲酰胺

描述

The compound belongs to a class of chemicals with a thiophene backbone, known for their versatile applications in material science, pharmaceuticals, and organic electronics. Its structure suggests potential for interactions with biological systems, as well as utility in chemical synthesis due to the reactive sites present in the molecule.

Synthesis Analysis

The synthesis of thiophene derivatives generally involves strategies like heterocyclic synthesis with thiophene-2-carboxamide, showcasing the preparation of various derivatives through reactions with different aldehydes, acids, and ketones (Ahmed, 2007). These methods emphasize the versatility of thiophene carboxamides as building blocks for more complex structures.

Molecular Structure Analysis

Molecular structure analysis often involves characterizing compounds through techniques like IR spectroscopy, NMR spectroscopy, and single-crystal X-ray diffraction. For instance, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide derivatives have been characterized, revealing the cyclohexane ring adopts a chair conformation, indicating how substitutions on the thiophene ring can influence the overall molecular conformation (Özer et al., 2009).

Chemical Reactions and Properties

Thiophene derivatives engage in various chemical reactions, offering insights into their reactivity and potential applications. The synthesis process itself, involving nucleophilic substitution reactions, cyclizations, and condensations, showcases their chemical reactivity. These reactions not only extend the utility of thiophene derivatives in organic synthesis but also highlight their potential as intermediates in the production of pharmaceuticals and materials (McLaughlin et al., 2016).

Physical Properties Analysis

The physical properties of thiophene derivatives can vary widely depending on their specific structure and substituents. Properties such as solubility, melting point, and boiling point are crucial for determining their suitability for various applications. For example, derivatives with specific substituents might exhibit unique solubility profiles in organic solvents, affecting their use in chemical syntheses and formulations (Singh, 2011).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under different conditions, and potential for further functionalization, are critical. The presence of the thiophene ring, amide linkage, and cyclohexyl group provides a variety of reactive sites for further chemical modifications, which can be exploited in the synthesis of more complex molecules or for the development of materials with desired chemical properties (Arora et al., 2012).

科学研究应用

合成和生物活性

Ahmed (2007) 的一项研究描述了 3-氨基-4-氰基-N-苯基氨基噻吩-2-甲酰胺的合成,这是一种与 N-环己基-2-[(4-异丙基苄亚胺基)]-3-噻吩甲酰胺相关的化合物。这项研究的重点是合成新的抗生素和抗菌药物,展示了该化合物在制药应用中的潜力 (Ahmed, 2007)。

化学治疗潜力

McMurry 等人 (1992) 的另一项研究涉及大环四胺的合成,它们在结构上与给定的化合物相似。这项研究强调了这些化合物在开发双功能聚(氨基羧酸盐)螯合剂方面的潜力,表明它们在化学治疗应用中的相关性 (McMurry et al., 1992)。

烯胺酮研究

Jirkovsky (1974) 对 N-取代的 3-氨基-2-环己烯-1-酮进行了研究,它们在结构上与查询化合物相关。这项研究揭示了这些化合物形成相应的烯醇-酮亚胺形式的盐的潜力,表明它们在有机化学和潜在的制药应用中的重要性 (Jirkovsky, 1974)。

抗惊厥特性

Clark 等人 (1984) 对 4-氨基苯甲酰胺(在结构上与查询的化合物相似)进行的一项研究证明了它们作为抗惊厥药的潜力。这项研究表明此类化合物在开发治疗癫痫和相关神经系统疾病方面的相关性 (Clark et al., 1984)。

抗纤溶异构体研究

Andersson 等人 (2009) 研究了对氨基甲基环己烷羧酸的抗纤溶活性异构体。虽然与查询的化合物没有直接关系,但这项研究强调了环己烷衍生物在医学应用中的潜力,特别是作为抗纤溶剂 (Andersson et al., 2009)。

属性

IUPAC Name |

N-cyclohexyl-2-[(E)-(4-propan-2-ylphenyl)methylideneamino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2OS/c1-15(2)17-10-8-16(9-11-17)14-22-21-19(12-13-25-21)20(24)23-18-6-4-3-5-7-18/h8-15,18H,3-7H2,1-2H3,(H,23,24)/b22-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXHQPGYMEVKBHZ-HYARGMPZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=NC2=C(C=CS2)C(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=N/C2=C(C=CS2)C(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

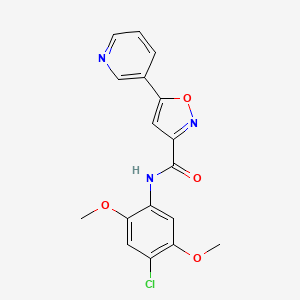

![2-(1,3-benzodioxol-5-yl)-3-[5-(2-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B4619203.png)

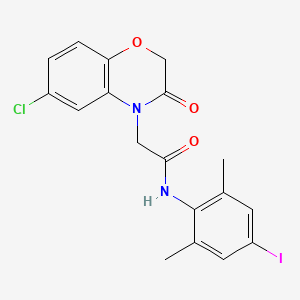

![methyl [8-(2,5-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate](/img/structure/B4619210.png)

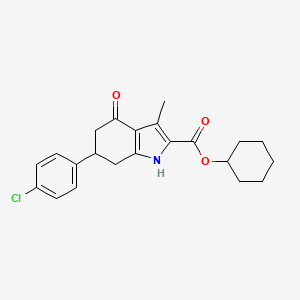

![6-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl]-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4619213.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4619238.png)

![2-bromo-4-{[5-oxo-2-(propylthio)-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B4619246.png)

![methyl 3-{[(2-methylbenzyl)sulfonyl]amino}benzoate](/img/structure/B4619264.png)

![N-methyl-1-{3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}-N-(2-pyridinylmethyl)methanamine](/img/structure/B4619291.png)

![N-(2-methoxyethyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B4619309.png)